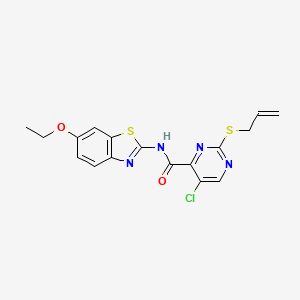
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a pyrimidine ring, a benzothiazole moiety, and various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the benzothiazole moiety, and the addition of functional groups. Common reagents used in these reactions include chloroform, ethyl alcohol, and various sulfur-containing compounds. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield, purity, and cost-effectiveness. Key considerations include the selection of raw materials, reaction optimization, and purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules such as proteins, nucleic acids, or cell membranes. These interactions can provide insights into the compound’s biological activity and potential therapeutic applications.
Medicine
In medicine, this compound may be investigated for its potential as a drug candidate. Its unique chemical properties could make it suitable for targeting specific biological pathways or diseases.
Industry
In industry, this compound may be used in the development of new materials, such as polymers, coatings, or catalysts. Its unique structure and reactivity can contribute to the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. These interactions can modulate the activity of these targets, leading to various biological effects. The specific pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide include other heterocyclic compounds with similar ring structures and functional groups. Examples include:
- 5-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
- 5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and ring structures
Properties
Molecular Formula |
C17H15ClN4O2S2 |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
5-chloro-N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C17H15ClN4O2S2/c1-3-7-25-16-19-9-11(18)14(21-16)15(23)22-17-20-12-6-5-10(24-4-2)8-13(12)26-17/h3,5-6,8-9H,1,4,7H2,2H3,(H,20,22,23) |
InChI Key |
FGKQKQZTOSVEJR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NC(=NC=C3Cl)SCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-dimethoxybenzyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11375991.png)
![4-Methoxyphenyl 5-chloro-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxylate](/img/structure/B11375993.png)
![4-{2-[1-(4-Butoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B11376004.png)
![5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11376006.png)
![2-(4-ethylphenoxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11376018.png)
![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)butanamide](/img/structure/B11376032.png)
![13-(3,4-dimethoxyphenyl)-3,5-dimethyl-8-phenyl-12-oxa-3,5,9-triazatricyclo[7.4.0.02,7]trideca-1,7-diene-4,6-dione](/img/structure/B11376036.png)
![2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B11376039.png)
![N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-3-methylbutanamide](/img/structure/B11376042.png)

![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B11376048.png)
![N-(4-chloro-2-methylphenyl)-2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11376051.png)
![N-benzyl-2-{[(5-methoxy-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11376052.png)
![N-[(4-methoxyphenyl)methyl]-5-methyl-1H-indole-2-carboxamide](/img/structure/B11376070.png)
